methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate typically involves multiple steps. One common method involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid with phenacyl bromide in the presence of a base, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored for its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, hydroxylated derivatives, and carboxylated compounds .
Scientific Research Applications
Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
- Methyl 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
- Methyl 2-chloro-2-oxoacetate
Uniqueness
Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate stands out due to its unique structural features, such as the presence of both chloro and phenylethoxy groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₉ClO₄
- Molecular Weight : 252.65 g/mol
Antimicrobial Activity
Research indicates that derivatives of chromenone compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, studies have shown that similar chromenone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis and function .
Antioxidant Properties
The compound may possess antioxidant activity due to its ability to scavenge free radicals. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated that chromenone derivatives can reduce oxidative damage in cellular models .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chromenone derivatives, including methyl [6-chloro...]. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Antioxidant Activity
In another investigation assessing the antioxidant potential of methyl [6-chloro...], the compound was found to effectively reduce oxidative stress markers in human cell lines. The results indicated a dose-dependent response, with significant activity observed at concentrations above 50 µM .
Concentration (µM) | % Reduction in ROS |
---|---|
10 | 15 |
50 | 45 |
100 | 70 |
Study 3: Anti-inflammatory Mechanism
A recent study explored the anti-inflammatory mechanisms of chromenone derivatives. The findings revealed that methyl [6-chloro...] inhibited the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C21H17ClO6 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxo-7-phenacyloxychromen-3-yl)acetate |
InChI |
InChI=1S/C21H17ClO6/c1-12-14-8-16(22)19(27-11-17(23)13-6-4-3-5-7-13)10-18(14)28-21(25)15(12)9-20(24)26-2/h3-8,10H,9,11H2,1-2H3 |
InChI Key |
HZABUQILUOFFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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